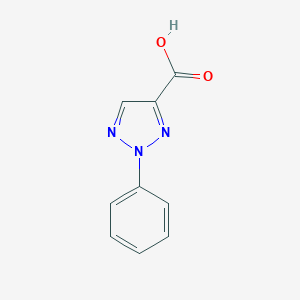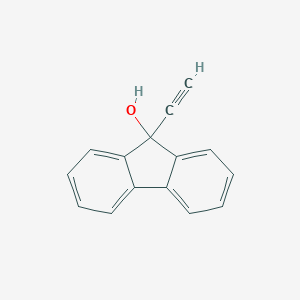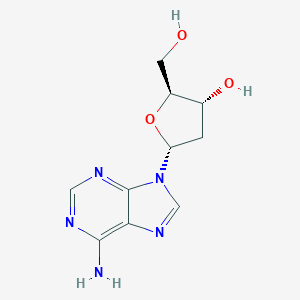
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly known as adenosine, is a nucleoside that plays a vital role in many biochemical processes in the body. Adenosine is involved in energy transfer reactions in cells and is a component of nucleic acids. It is also a neurotransmitter that modulates various physiological processes, including sleep, pain, and inflammation.
Mécanisme D'action
Adenosine exerts its effects by binding to specific receptors, known as adenosine receptors, located on the surface of cells. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, each with a distinct distribution and function. Adenosine receptors are coupled to intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways, which regulate various cellular processes.
Biochemical and Physiological Effects:
Adenosine has a broad range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, modulation of neurotransmitter release, and regulation of immune function. Adenosine also plays a critical role in the regulation of sleep-wake cycles, pain perception, and inflammation. Adenosine has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context and the subtype of adenosine receptor involved.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine is a versatile tool for studying various physiological processes in vitro and in vivo. Adenosine receptor agonists and antagonists have been developed as research tools to investigate the role of adenosine in various cellular and physiological processes. However, adenosine is metabolized rapidly in the body, limiting its use as a therapeutic agent and requiring careful consideration when designing experiments.
Orientations Futures
Include the development of new adenosine receptor agonists and antagonists with improved pharmacological properties, the identification of new adenosine receptor subtypes, and the investigation of the role of adenosine in cancer biology. Additionally, the development of new techniques for measuring adenosine levels in vivo will facilitate the study of adenosine in various physiological contexts.
Méthodes De Synthèse
Adenosine can be synthesized chemically or enzymatically. The chemical synthesis of adenosine involves the condensation of adenine and D-ribose in the presence of a catalyst. The enzymatic synthesis of adenosine involves the hydrolysis of ATP by the enzyme adenylate kinase, followed by the dephosphorylation of AMP by the enzyme 5'-nucleotidase.
Applications De Recherche Scientifique
Adenosine has been extensively studied for its role in various physiological processes, including sleep, pain, inflammation, and cardiovascular function. Adenosine is also involved in the regulation of neurotransmitter release and synaptic transmission in the brain. Adenosine receptor agonists and antagonists have been developed as potential therapeutic agents for various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propriétés
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-DSYKOEDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


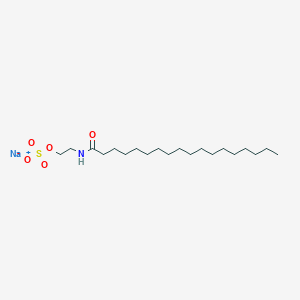
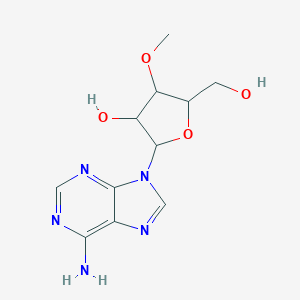
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)


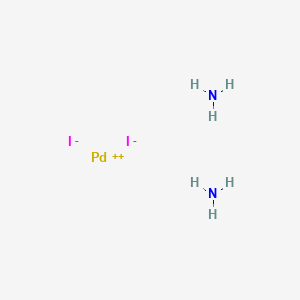
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)


